N-[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(4-PYRIDYLMETHYL)AMINE
Overview
Description
N-[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(4-PYRIDYLMETHYL)AMINE is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(4-PYRIDYLMETHYL)AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Chlorination: The quinoxaline core can be chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 6 and 7 positions.
Pyrazole Substitution: The chlorinated quinoxaline can then be reacted with 3,5-dimethyl-1H-pyrazole under basic conditions to introduce the pyrazole moiety.
Pyridinylmethylation: Finally, the compound can be reacted with pyridin-4-ylmethylamine to introduce the pyridinylmethyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(4-PYRIDYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline dioxides, while reduction may yield quinoxaline amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(4-PYRIDYLMETHYL)AMINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
6,7-dichloroquinoxaline: A simpler analog without the pyrazole and pyridinylmethyl groups.
3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline: Lacks the chlorine atoms and pyridinylmethyl group.
N-(pyridin-4-ylmethyl)quinoxalin-2-amine: Lacks the chlorine atoms and pyrazole group.
Uniqueness
N-[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(4-PYRIDYLMETHYL)AMINE is unique due to the presence of both the pyrazole and pyridinylmethyl groups, which may confer specific biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
6,7-dichloro-3-(3,5-dimethylpyrazol-1-yl)-N-(pyridin-4-ylmethyl)quinoxalin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N6/c1-11-7-12(2)27(26-11)19-18(23-10-13-3-5-22-6-4-13)24-16-8-14(20)15(21)9-17(16)25-19/h3-9H,10H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNGUORICYYXCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC(=C(C=C3N=C2NCC4=CC=NC=C4)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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